Acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- is a complex organic compound that features a triazole ring substituted with dinitrophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- typically involves multiple steps, starting with the formation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The dinitrophenyl and methoxyphenyl groups are then introduced through substitution reactions, often using nitration and methoxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as hydrogen gas or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or hydroxylamines. Substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions or as a probe in biochemical assays.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The dinitrophenyl and methoxyphenyl groups can participate in various interactions, such as hydrogen bonding or π-π stacking, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-: Similar structure but with a hydroxy group instead of a methoxy group.
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- imparts unique electronic and steric properties that can influence its reactivity and interactions. This makes it distinct from similar compounds with different substituents, potentially leading to different biological activities or chemical behaviors.
Properties
CAS No. |
119228-55-6 |
---|---|
Molecular Formula |
C17H13N5O7S |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-[[5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C17H13N5O7S/c1-29-14-4-2-11(3-5-14)20-16(18-19-17(20)30-9-15(23)24)10-6-12(21(25)26)8-13(7-10)22(27)28/h2-8H,9H2,1H3,(H,23,24) |
InChI Key |
BWLAGYWPYBEBMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.